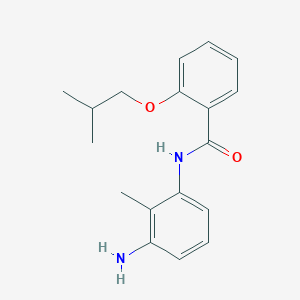

N-(3-Amino-2-methylphenyl)-2-isobutoxybenzamide

Description

Historical Development and Context

The historical development of this compound can be traced through chemical databases and research literature, providing insight into the evolution of benzamide chemistry. The compound was first documented in chemical databases on May 28, 2009, marking its initial recognition in the scientific community. This temporal milestone represents a significant point in the ongoing development of substituted benzamide compounds for research and potential therapeutic applications.

The creation of this compound occurred during a period of intensive research into benzamide derivatives, driven by the recognition of their diverse biological activities and potential therapeutic applications. The early 21st century witnessed substantial advances in synthetic methodology that enabled the preparation of increasingly complex benzamide structures, including those featuring multiple substituents and sophisticated functional group arrangements.

The compound's entry into scientific databases coincided with broader research efforts focused on exploring the structure-activity relationships of benzamide derivatives. During this period, researchers were actively investigating how different substitution patterns and functional groups could influence the biological and chemical properties of benzamide compounds. The development of this compound fits within this broader context of systematic exploration of chemical space.

The most recent modifications to the compound's database entry occurred on May 24, 2025, indicating ongoing interest and research activity surrounding this particular structure. This continued attention reflects the compound's sustained relevance in contemporary chemical research and its potential significance for future scientific investigations.

Classification within Benzamide Derivatives

This compound occupies a distinctive position within the broader classification of benzamide derivatives, which represent one of the most important classes of organic compounds in medicinal chemistry and pharmaceutical research. Benzamides, as a class, are characterized by the presence of a benzene ring directly attached to an amide functional group, with the general formula representing the simplest member being benzamide itself with the chemical formula C7H7NO.

The classification of this compound within benzamide derivatives reveals its structural complexity compared to simpler members of the family. While basic benzamide serves as the foundational structure, this compound incorporates multiple levels of substitution that significantly enhance its chemical diversity. The compound features substitution at both the benzene ring of the benzamide core and the nitrogen atom of the amide group, creating a more sophisticated molecular architecture.

Within the benzamide family, substituted derivatives have found extensive applications across multiple therapeutic areas. Commercial drugs derived from benzamide structures include analgesics, antidepressants, antiemetics, prokinetics, antipsychotics, and various other therapeutic agents. This broad therapeutic utility demonstrates the versatility of the benzamide scaffold and provides context for understanding the potential significance of this compound within this established framework.

The specific substitution pattern present in this compound places it among the more complex members of the benzamide family. The presence of the isobutoxy group at the 2-position of the benzamide ring and the amino-methylphenyl substitution at the nitrogen atom creates a unique chemical environment that distinguishes it from simpler benzamide derivatives. This level of structural complexity often correlates with enhanced selectivity and specificity in biological systems.

Table 1: Comparative Analysis of Benzamide Derivatives

| Compound Type | Structural Features | Therapeutic Applications |

|---|---|---|

| Basic Benzamide | Simple benzene-amide structure | Limited therapeutic use |

| Mono-substituted Benzamides | Single substituent modification | Analgesics, antidepressants |

| Poly-substituted Benzamides | Multiple functional groups | Antipsychotics, antiemetics |

| This compound | Complex multi-substituted structure | Research applications |

Research Significance

The research significance of this compound extends across multiple scientific disciplines, reflecting the compound's potential contributions to advancing chemical and biological research. The compound's unique structural features make it a valuable subject for investigating structure-activity relationships, synthetic methodology development, and potential therapeutic applications within the broader context of benzamide research.

In the field of medicinal chemistry, substituted benzamide derivatives have demonstrated remarkable versatility in treating various medical conditions. Recent research has highlighted the effectiveness of benzamide derivatives in addressing specific therapeutic challenges, such as the treatment of clozapine-associated hypersalivation, where substituted benzamides have emerged as effective and well-tolerated agents. This therapeutic potential provides a framework for understanding the research significance of this compound within the broader context of benzamide pharmacology.

The compound's research significance is further enhanced by its potential applications in molecular imaging and as a carrier for various therapeutic and diagnostic agents. Benzamide derivatives have been extensively evaluated for magnetic resonance imaging applications and as melanotropic carriers for radioisotopes and metals. The structural complexity of this compound positions it as a potential candidate for similar applications, where its unique substitution pattern could provide advantages in terms of selectivity and targeting specificity.

Table 2: Physical and Chemical Properties

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C18H22N2O2 | - |

| Molecular Weight | 298.4 | grams per mole |

| Boiling Point | 403.1±45.0 | degrees Celsius at 760 mmHg |

| Flash Point | 197.6±28.7 | degrees Celsius |

| Density | 1.1±0.1 | grams per cubic centimeter |

| Vapor Pressure | 0.0±0.9 | millimeters of mercury at 25°C |

| Polarizability | 35.8±0.5 | 10^-24 cubic centimeters |

From a synthetic chemistry perspective, the compound represents an important example of the sophisticated molecular architectures achievable through modern organic synthesis techniques. The successful preparation of such complex structures demonstrates advances in synthetic methodology and provides valuable insights for the development of related compounds. The compound's synthesis likely involves multiple synthetic steps and sophisticated reaction conditions, making it a valuable case study for synthetic chemists interested in benzamide chemistry.

The ongoing research activity surrounding this compound, as evidenced by recent database modifications, suggests sustained scientific interest in this particular structure. This continued attention indicates the compound's potential significance for future research endeavors and its role in advancing understanding of benzamide chemistry and biology. The compound's unique structural features and position within the benzamide family make it a valuable tool for researchers investigating the fundamental principles governing structure-activity relationships in this important class of compounds.

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12(2)11-22-17-10-5-4-7-14(17)18(21)20-16-9-6-8-15(19)13(16)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUNTTVZEPBTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OCC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step-by-step process:

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| a. Preparation of 2-isobutoxybenzoic acid derivative | Synthesis or procurement of 2-isobutoxybenzoic acid | Commercially available or synthesized via alkylation of salicylic acid derivatives | , |

| b. Activation of the carboxylic acid | Use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) | Dissolved in anhydrous solvents like dichloromethane (DCM), DMSO, or DMF at room temperature | , |

| c. Amidation with 3-amino-2-methylphenyl | Addition of the amine to the activated acid | Reaction under inert atmosphere, typically at 0–25°C | , |

| d. Purification | Recrystallization or chromatography | Ethanol, ethyl acetate, or suitable solvent systems | , |

Note: The use of catalysts like 4-dimethylaminopyridine (DMAP) can enhance the coupling efficiency.

Direct Amidation Using Carbodiimide Chemistry

This method involves the direct conversion of 2-isobutoxybenzoic acid to the amide by employing carbodiimide-based coupling reagents, often in the presence of catalytic amounts of DMAP.

Procedure:

- Dissolve 2-isobutoxybenzoic acid and the amine 3-amino-2-methylphenyl in anhydrous DCM or DMF.

- Add EDC or DCC along with DMAP.

- Stir at room temperature for several hours.

- Isolate the product via filtration and purification.

This approach is favored for its high yield and mild reaction conditions, as evidenced in patent literature and synthetic protocols for benzamide derivatives.

Alternative Synthesis via Multi-step Pathways

In some cases, a multi-step synthesis may be employed, especially when starting from simpler precursors:

- Step 1: Synthesis of 2-isobutoxybenzoic acid via alkylation of salicylic acid derivatives.

- Step 2: Conversion of the acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride.

- Step 3: Reaction of the acid chloride with 3-amino-2-methylphenyl to form the benzamide.

This route offers high control over the reaction and is suitable for large-scale synthesis.

Research Findings and Data Tables

Notes and Considerations

- Choice of Solvent: DMSO, DMF, or DCM are preferred for their ability to dissolve both reactants and reagents effectively.

- Reaction Conditions: Mild temperatures (0–25°C) help prevent side reactions and decomposition.

- Purification: Recrystallization from ethanol or chromatography ensures high purity of the final compound.

- Yield Optimization: Excess coupling reagent and catalytic additives like DMAP improve yields.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-isobutoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Nitrated, sulfonated, or halogenated derivatives.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-2-isobutoxybenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-isobutoxybenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(3-Amino-2-methylphenyl)-2-isobutoxybenzamide can be elucidated by comparing it with three closely related analogs:

Structural Analogues and Their Key Differences

Functional and Physicochemical Comparisons

Substituent Position (Ortho vs. Para) :

- The 2-isobutoxy isomer (target compound) exhibits greater steric hindrance compared to the 4-isobutoxy isomer (). This steric effect may reduce solubility in polar solvents but enhance binding affinity in hydrophobic environments (e.g., protein active sites).

- Para-substituted benzamides (e.g., 4-isobutoxy) often display higher thermal stability due to reduced intramolecular strain .

- Alkoxy Group Size (Isobutoxy vs. The bulkier isobutoxy group may hinder rotational freedom, affecting conformational flexibility in catalysis or receptor interactions.

- Aniline Substituent (3-Amino-2-methylphenyl vs.

Biological Activity

N-(3-Amino-2-methylphenyl)-2-isobutoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications in research and therapy.

Chemical Structure and Synthesis

This compound belongs to the class of benzamides, characterized by an amino group and an isobutoxy substituent. The synthesis typically involves:

- Nitration of 3-nitroaniline : Using concentrated nitric and sulfuric acids.

- Reduction : Converting the nitro group to an amino group using reducing agents like iron powder.

- Amidation : Coupling the amine with a carboxylic acid derivative, often facilitated by coupling agents such as EDCI and DMAP.

This multi-step synthesis allows for the introduction of various functional groups that can influence the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator within various biochemical pathways, impacting cellular processes such as:

- Enzyme inhibition : Potentially affecting metabolic pathways.

- Protein binding : Influencing cellular signaling pathways.

The exact molecular targets remain under investigation, but preliminary studies suggest a role in cancer therapy by inhibiting tubulin polymerization, similar to other compounds in its class .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

-

Anticancer Activity : Research has shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, a related compound demonstrated nanomolar cytotoxic activity against colon cancer cells (SW48), indicating potential therapeutic applications .

This table highlights the effectiveness of related compounds in inhibiting tubulin polymerization, a critical process for cancer cell division.

Compound IC50 (μM) Tubulin Polymerization This compound TBD (To Be Determined) CA-4 (Control) 1.32 ± 0.2 - Mechanistic Insights : Molecular docking studies have shown that these compounds interact with specific residues on tubulin, providing a mechanistic basis for their anticancer effects. For instance, interactions with cysteine and valine residues were noted, which are crucial for tubulin's structural integrity .

Q & A

Basic: What are the common synthetic routes for N-(3-Amino-2-methylphenyl)-2-isobutoxybenzamide, and what are the critical steps requiring optimization?

Methodological Answer:

Synthesis typically involves sequential protection, acylation, and alkylation. Key steps include:

- Protection of the amino group (e.g., using Boc anhydride) to prevent side reactions during subsequent steps .

- Acylation of the protected intermediate with benzoyl chloride derivatives under anhydrous conditions (e.g., in dichloromethane with DIPEA as a base) .

- Alkylation of the hydroxyl group with isobutyl bromide, requiring precise temperature control (0–5°C) to minimize byproducts .

- Final deprotection using acidic conditions (e.g., TFA in DCM) .

Critical Optimization: Reaction stoichiometry, solvent choice (e.g., THF for improved solubility), and catalyst selection (e.g., DMAP for alkylation efficiency).

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL) is critical:

- Data Collection: High-resolution diffraction data (≤ 0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts .

- Refinement: Use anisotropic displacement parameters for non-H atoms and riding models for H atoms. Validate with R-factor convergence (< 5%) .

- Ambiguity Resolution: Compare experimental bond lengths (e.g., C–O in isobutoxy group: ~1.36 Å) and torsion angles with DFT-optimized geometries .

Advanced: How can computational methods elucidate the reaction mechanisms of electrophilic substitutions in this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition states (TS) and activation energies for electrophilic aromatic substitution (e.g., nitration). Use B3LYP/6-31G(d) basis sets in Gaussian .

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO) on reaction pathways. Analyze radial distribution functions to identify solvent-solute interactions .

- Validation: Compare computed IR spectra (e.g., N–H stretches at ~3400 cm⁻¹) with experimental FT-IR data .

Basic: What analytical techniques are essential for purity assessment and structural confirmation?

Methodological Answer:

- HPLC-DAD/MS: Use a C18 column (3.5 µm, 4.6 × 150 mm) with gradient elution (ACN/H2O + 0.1% formic acid) to detect impurities (LOD ≤ 0.1%) .

- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm; isobutoxy CH₂ at δ 3.7 ppm) .

- Elemental Analysis: Validate C, H, N content within ±0.3% of theoretical values .

Advanced: How can discrepancies in reported bioactivity data (e.g., IC₅₀ values) be systematically addressed?

Methodological Answer:

- Structural Variants: Compare substituent effects (e.g., isobutoxy vs. isopentyloxy analogs) using SAR studies .

- Assay Standardization: Control variables (e.g., cell line passage number, serum concentration) in cytotoxicity assays (e.g., MTT) .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregated data from PubChem or ChEMBL to identify outliers .

Advanced: What strategies optimize the compound’s solubility and stability for in vitro assays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility while avoiding precipitation .

- pH Adjustment: Buffer solutions (pH 7.4 PBS) to stabilize the amide bond against hydrolysis .

- Lyophilization: Pre-formulate with cryoprotectants (e.g., trehalose) for long-term storage at −80°C .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Methodological Answer:

- Reaction Exotherms: Use jacketed reactors with temperature feedback control during exothermic steps (e.g., alkylation) .

- Purification: Replace column chromatography with continuous flow crystallization to improve yield (>85%) .

- Byproduct Management: Implement inline FTIR monitoring to detect and remove side products (e.g., over-alkylated derivatives) .

Advanced: How can enzyme inhibition assays be designed to study this compound’s interaction with kinase targets?

Methodological Answer:

- Kinase Profiling: Use a radiometric assay (³³P-ATP) with recombinant kinases (e.g., EGFR, JAK2) at Km ATP concentrations .

- SPR Analysis: Immobilize the kinase on a CM5 chip to measure binding kinetics (ka/kd) in real-time .

- Negative Controls: Include staurosporine as a pan-kinase inhibitor to validate assay specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.